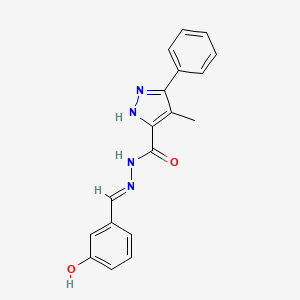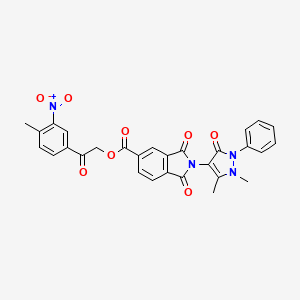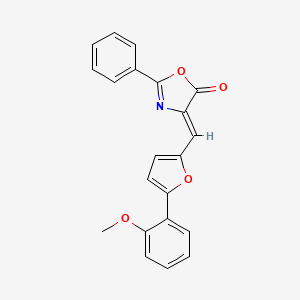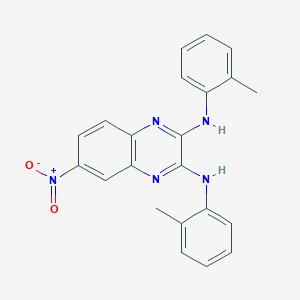![molecular formula C23H24N2OS B15039362 3-benzyl-5,5-diethyl-2-sulfanyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B15039362.png)
3-benzyl-5,5-diethyl-2-sulfanyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BENZYL-5,5-DIETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE is a complex organic compound belonging to the benzoquinazoline family. This compound is characterized by its unique structure, which includes a benzyl group, diethyl substituents, and a sulfanylidene moiety. Compounds in this family are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-5,5-DIETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1′-cycloheptan]-4(6H)-one with 5,5-dialkyl-2-(chloromethyl)benzo[h]quinazolines in the presence of potassium hydroxide . This reaction forms bis-benzo[h]quinazoline compounds linked through a sulfanylidene spacer.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-BENZYL-5,5-DIETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE undergoes several types of chemical reactions, including:
Condensation Reactions: Formation of bis-benzo[h]quinazoline compounds.
Alkylation Reactions: Introduction of alkyl groups to form 1-alkylsulfanyl derivatives.
Elimination Reactions: Removal of hydrazine moiety to form spiro compounds.
Common Reagents and Conditions
Potassium Hydroxide (KOH): Used as a base in condensation reactions.
Methylene Iodide: Used in the formation of methylenebis derivatives.
Alkyl Halides: Used in alkylation reactions to introduce alkyl groups.
Major Products
Bis-benzo[h]quinazoline Compounds: Formed through condensation reactions.
1-Alkylsulfanyl Derivatives: Formed through alkylation reactions.
Spiro Compounds: Formed through elimination reactions.
Scientific Research Applications
3-BENZYL-5,5-DIETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its anticancer activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 3-BENZYL-5,5-DIETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE involves its interaction with various molecular targets and pathways. The compound’s sulfanylidene moiety is believed to play a crucial role in its biological activity by interacting with enzymes and proteins involved in cellular processes. This interaction can lead to the inhibition of bacterial growth, disruption of viral replication, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-BENZYL-5,5-DIETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE can be compared with other benzoquinazoline derivatives, such as:
3-Benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1′-cycloheptan]-4(6H)-one: Similar structure but different substituents.
4-Benzyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1′-cycloheptanone]-5(7H)-one: Contains a triazolo moiety instead of a sulfanylidene group.
The uniqueness of 3-BENZYL-5,5-DIETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE lies in its specific combination of benzyl, diethyl, and sulfanylidene groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24N2OS |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
3-benzyl-5,5-diethyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one |
InChI |
InChI=1S/C23H24N2OS/c1-3-23(4-2)14-17-12-8-9-13-18(17)20-19(23)21(26)25(22(27)24-20)15-16-10-6-5-7-11-16/h5-13H,3-4,14-15H2,1-2H3,(H,24,27) |
InChI Key |
HPSMVUKQHGMVSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C3=C1C(=O)N(C(=S)N3)CC4=CC=CC=C4)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15039281.png)
![3-(2-ethoxyphenyl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15039284.png)
![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B15039291.png)
![2-{[(3-Methylbutyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B15039295.png)
![(5Z)-5-({5-Chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15039297.png)

![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15039320.png)
![2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N'-[(E)-[4-(trifluoromethyl)phenyl]methylidene]acetohydrazide](/img/structure/B15039340.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B15039354.png)


![(5Z)-5-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15039364.png)
![(3E)-3-(2-{3-[(4-chlorophenyl)sulfanyl]propanoyl}hydrazinylidene)-N-phenylbutanamide](/img/structure/B15039369.png)
